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3-(4-Benzylpiperidin-1-yl)-1-(3-ethoxyphenyl)pyrrolidine-2,5-dione
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Overview
Description
3-(4-Benzylpiperidin-1-yl)-1-(3-ethoxyphenyl)pyrrolidine-2,5-dione is a synthetic organic compound It is characterized by the presence of a piperidine ring, a benzyl group, an ethoxyphenyl group, and a pyrrolidine-2,5-dione moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Benzylpiperidin-1-yl)-1-(3-ethoxyphenyl)pyrrolidine-2,5-dione typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Piperidine Ring: Starting with a suitable precursor, the piperidine ring can be formed through cyclization reactions.
Introduction of the Benzyl Group: The benzyl group can be introduced via nucleophilic substitution reactions.
Formation of the Pyrrolidine-2,5-dione Moiety: This can be achieved through cyclization reactions involving appropriate dicarboxylic acid derivatives.
Attachment of the Ethoxyphenyl Group: The ethoxyphenyl group can be introduced through electrophilic aromatic substitution reactions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
3-(4-Benzylpiperidin-1-yl)-1-(3-ethoxyphenyl)pyrrolidine-2,5-dione can undergo various types of chemical reactions, including:
Oxidation: The compound may be oxidized to form corresponding oxides or ketones.
Reduction: Reduction reactions can lead to the formation of alcohols or amines.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products Formed
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield ketones, while reduction could produce alcohols or amines.
Scientific Research Applications
3-(4-Benzylpiperidin-1-yl)-1-(3-ethoxyphenyl)pyrrolidine-2,5-dione may have various scientific research applications, including:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use in studying biological pathways and interactions.
Medicine: Possible applications in drug development for targeting specific receptors or enzymes.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 3-(4-Benzylpiperidin-1-yl)-1-(3-ethoxyphenyl)pyrrolidine-2,5-dione would depend on its specific interactions with molecular targets. This could involve binding to receptors, inhibiting enzymes, or modulating signaling pathways. Detailed studies would be required to elucidate the exact mechanism.
Comparison with Similar Compounds
Similar Compounds
3-(4-Benzylpiperidin-1-yl)-1-phenylpyrrolidine-2,5-dione: Lacks the ethoxy group.
3-(4-Methylpiperidin-1-yl)-1-(3-ethoxyphenyl)pyrrolidine-2,5-dione: Has a methyl group instead of a benzyl group.
Uniqueness
The presence of the ethoxyphenyl group and the benzyl group in 3-(4-Benzylpiperidin-1-yl)-1-(3-ethoxyphenyl)pyrrolidine-2,5-dione may confer unique chemical and biological properties, such as increased lipophilicity or specific binding affinities.
Properties
IUPAC Name |
3-(4-benzylpiperidin-1-yl)-1-(3-ethoxyphenyl)pyrrolidine-2,5-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H28N2O3/c1-2-29-21-10-6-9-20(16-21)26-23(27)17-22(24(26)28)25-13-11-19(12-14-25)15-18-7-4-3-5-8-18/h3-10,16,19,22H,2,11-15,17H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IQIKCSZVQKHYRN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC(=C1)N2C(=O)CC(C2=O)N3CCC(CC3)CC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H28N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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